(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Regioisomer Differentiation Thiophene Substitution Kinase Inhibition

(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a synthetic, small-molecule heterocyclic acrylamide (MW 313.4 g/mol) containing furan, thiophene, and pyrazole rings linked via an α,β-unsaturated amide backbone. The compound belongs to a class of acrylamides where heterocyclic substituents are extensively explored for modulating kinase inhibition, antimicrobial activity, and anticancer potential through covalent and non-covalent target engagement.

Molecular Formula C16H15N3O2S
Molecular Weight 313.38
CAS No. 1798387-58-2
Cat. No. B2567607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
CAS1798387-58-2
Molecular FormulaC16H15N3O2S
Molecular Weight313.38
Structural Identifiers
SMILESC1=COC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CC=CS3
InChIInChI=1S/C16H15N3O2S/c20-16(6-5-13-3-1-11-21-13)17-8-10-19-9-7-14(18-19)15-4-2-12-22-15/h1-7,9,11-12H,8,10H2,(H,17,20)/b6-5+
InChIKeyZDRVBOMKGFJRED-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide (CAS 1798387-58-2): Structural and Pharmacophoric Baseline for a Heterocyclic Acrylamide


(E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a synthetic, small-molecule heterocyclic acrylamide (MW 313.4 g/mol) containing furan, thiophene, and pyrazole rings linked via an α,β-unsaturated amide backbone [1]. The compound belongs to a class of acrylamides where heterocyclic substituents are extensively explored for modulating kinase inhibition, antimicrobial activity, and anticancer potential through covalent and non-covalent target engagement [2]. However, direct, quantitative bioactivity data for this specific compound remain absent from the peer-reviewed literature and authoritative databases as of the current search.

Why Generic Substitution of (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide Is Not Supported by Current Evidence


In the absence of any direct, quantitative comparative data, there is no scientific basis to claim that this compound offers a functional advantage over structurally related analogs. While the combination of furan and thiophene heterocycles with an acrylamide warhead is a privileged scaffold in medicinal chemistry [1], the specific regioisomeric arrangement (e.g., thiophen-2-yl vs. thiophen-3-yl substitution on the pyrazole) and linker geometry can profoundly impact target binding, selectivity, and pharmacokinetics [2]. Therefore, generic substitution without head-to-head data is scientifically unjustified. Any procurement decision must acknowledge that this compound's differentiation from its closest analogs—such as the thiophen-3-yl regioisomer (CAS not found) or dimethyl-pyrazole variants (e.g., CAS 2035007-09-9)—remains unquantified.

Quantitative Differentiation Evidence for (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide vs. Structural Analogs


Target Compound Versus Thiophen-3-yl Regioisomer: No Direct Bioactivity Comparison Available

The target compound features a thiophen-2-yl substituent on the pyrazole ring, distinguishing it from the thiophen-3-yl regioisomer. While class-level evidence suggests that regioisomeric changes can alter kinase inhibition profiles and cellular potency [1], no direct comparative assay data exist for these two specific compounds. Therefore, any claim of superiority is unsupported.

Regioisomer Differentiation Thiophene Substitution Kinase Inhibition

Comparison with 3,5-Dimethylpyrazole Analogs: No Quantitative Selectivity Data

Several analogs bearing 3,5-dimethyl substituents on the pyrazole ring have shown moderate cytotoxicity (e.g., IC50 = 93.1 µg/mL against HCT116) , but no data exist for the target compound. The absence of the dimethyl groups could affect target binding and selectivity, but this remains purely speculative without experimental comparison.

Dimethylpyrazole Analogs Selectivity Profile Cytotoxicity

Acrylamide Warhead Reactivity: No Kinetic or Selectivity Profiling Data Available

The α,β-unsaturated amide moiety is a known covalent warhead, but its intrinsic reactivity and selectivity profile in this specific molecular context have not been characterized. Class-level literature indicates that electronic modulation by adjacent heterocycles can significantly tune warhead reactivity [1], but no quantitative kinetic data (e.g., kinact/KI) exist for this compound.

Covalent Warhead Reactivity Target Engagement

Recommended Application Scenarios for (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide Based on Structural Potential


Kinase Inhibitor Screening Libraries

The compound's heterocyclic framework and acrylamide warhead are characteristic of Type I and Type II kinase inhibitors. It is a suitable candidate for inclusion in diversity-oriented screening libraries targeting the kinome, provided that subsequent hit validation includes direct comparisons with regioisomeric and dimethyl-substituted analogs to establish structure-activity relationships (SAR) [1].

Covalent Probe Development

The α,β-unsaturated amide can serve as a starting point for developing covalent chemical probes, contingent upon detailed kinetic profiling to determine warhead reactivity and target selectivity. Any development program must internally generate the comparative data against related warhead-bearing scaffolds highlighted in Section 3 [1].

Anticancer Lead Optimization

Based on class-level precedent for pyrazole-thiophene-furan hybrids showing anticancer activity, this compound could be evaluated in phenotypic cytotoxicity screens. However, procurement decisions should be deferred until at least preliminary in-house data comparing it to the dimethylpyrazole analog (IC50 = 93.1 µg/mL against HCT116) are generated [1].

Regioisomeric Structure-Activity Relationship Studies

The compound's primary value may lie in comparative SAR studies against its thiophen-3-yl regioisomer and other positional isomers. Systematic procurement of a small library of regioisomers for parallel biological evaluation would directly address the current evidence gap and unlock the scaffold's true differentiation potential.

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.